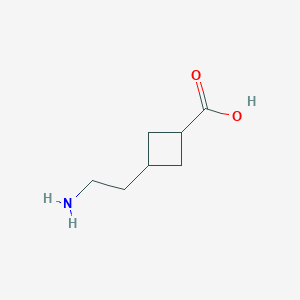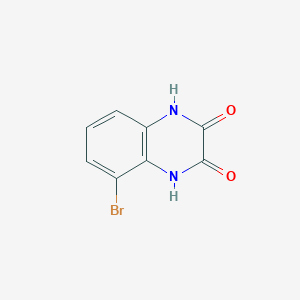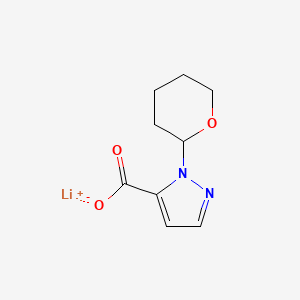
3-(2-Aminoethyl)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C7H13NO2 It features a cyclobutane ring substituted with a carboxylic acid group and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Aminoethyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . Another method includes the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including decarboxylation and cyclization reactions, under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of cyclobutylamine.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarboxylic acid: A precursor to 3-(2-Aminoethyl)cyclobutanecarboxylic acid, featuring a cyclobutane ring with a carboxylic acid group.
Cyclobutylamine: Another derivative of cyclobutanecarboxylic acid, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both an aminoethyl group and a carboxylic acid group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3-(2-aminoethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c8-2-1-5-3-6(4-5)7(9)10/h5-6H,1-4,8H2,(H,9,10) |
InChI-Schlüssel |
ZMEJXOOCDHCEBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1C(=O)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)

![1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13465841.png)

![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)
